molecular formula C25H19N5O3S2 B2393705 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 544659-54-3

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No. B2393705
CAS RN: 544659-54-3
M. Wt: 501.58
InChI Key: OGWXHSSLVZOSRC-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C25H19N5O3S2 and its molecular weight is 501.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Novel Derivatives

Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds were synthesized and evaluated for their cytotoxicity against cancer cell lines A549, PC-3, and MCF-7. The introduction of the phenylpyridine-carboxamide scaffold was found to be beneficial for activity, and various substituents on the aryl group exhibited different impacts on the compounds' activities. The study explored the structure-activity relationships and pharmacological implications of these novel compounds (Liu et al., 2016).

Oxidative Annulations for Quinolines and Pyrimidines Synthesis

An efficient strategy for synthesizing 4-arylquinolines and 4-arylpyrimidines from accessible precursors was described, utilizing oxidative annulation promoted by K2S2O8. This process involves generating a sulfenium ion, followed by C-N and C-C bond formations, and cyclization, leading to the formation of 4-arylquinolines. The same strategy was applied to acetophenone-formamide conjugates for synthesizing 4-arylpyrimidines (Jadhav & Singh, 2017).

Anticancer Activity of Novel Sulfonylbiscompounds

Novel sulfonylbiscompounds carrying biologically active moieties such as dihydropyridine, dihydroisoquinoline, and pyrazolopyrimidine were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line MCF7. Compound 19, in particular, demonstrated significant cytotoxic activity, prompting further investigation into the mechanism of action through molecular docking studies on farnesyltransferase and arginine methyltransferase active sites (Ghorab et al., 2012).

Metal-Free Synthesis of 3-Arylquinolin-2-ones

A novel approach for assembling a variety of 3-arylquinolin-2-one compounds was developed, featuring metal-free oxidative C(sp(2))-C(sp(2)) bond formation and an exclusive 1,2-aryl migration. This method provides a general and efficient pathway for synthesizing 3-arylquinolin-2-ones from readily available N-methyl-N-phenylcinnamamides (Liu et al., 2013).

Synthesis and Antimicrobial Activity of Heterocycles

5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline was synthesized and further reacted with various reagents to produce compounds with potential antimicrobial activities. These synthesized compounds were evaluated against a range of microbial strains, highlighting the potential for developing new antimicrobial agents from heterocyclic derivatives (Abdel-Mohsen, 2003).

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O3S2/c1-16-12-13-26-25(27-16)30-35(32,33)18-10-8-17(9-11-18)28-24(31)20-15-22(23-7-4-14-34-23)29-21-6-3-2-5-19(20)21/h2-15H,1H3,(H,28,31)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWXHSSLVZOSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide

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